N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide
Description
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a thiazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug design due to their diverse biological activities.
Properties
IUPAC Name |
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(14-10-21-11-17-14)18-13-3-7-19(8-4-13)9-12-1-5-16-6-2-12/h1-2,5-6,10-11,13H,3-4,7-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAVTFTZDLHSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=N2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the piperidine and pyridine rings followed by their coupling with the thiazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH or LDA in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine-based compound with anticancer activity.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, which provides a diverse range of chemical reactivity and biological activity. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
